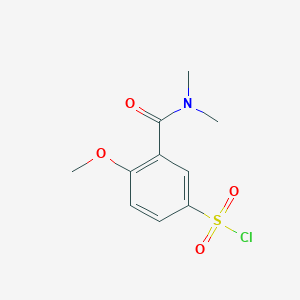

3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride

Description

3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride (CAS: 1114594-34-1) is a sulfonyl chloride derivative featuring a benzene ring substituted with a methoxy group at position 4, a dimethylcarbamoyl group at position 3, and a sulfonyl chloride functional group at position 1. Its molecular formula is C₁₀H₁₁ClNO₄S, with a molecular weight of 276.72 g/mol. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (sulfonyl chloride) groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals for introducing sulfonamide or sulfonate functionalities .

Key properties include:

- Reactivity: The sulfonyl chloride group undergoes nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters.

Propriétés

IUPAC Name |

3-(dimethylcarbamoyl)-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-12(2)10(13)8-6-7(17(11,14)15)4-5-9(8)16-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHPKYZEFYAUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672475 | |

| Record name | 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114594-34-1 | |

| Record name | 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as dimethylcarbamoyl chloride, are used as reagents for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups. These groups often form dimethyl carbamates, which typically have pharmacological or pesticidal activities.

Mode of Action

Based on the properties of similar compounds, it can be inferred that it might interact with its targets by transferring a dimethylcarbamoyl group to them. This interaction could result in the formation of dimethyl carbamates, which could induce changes in the target molecules and affect their function.

Pharmacokinetics

It’s known that similar compounds, such as dimethylcarbamoyl chloride, are highly reactive and decompose rapidly in water. This suggests that the compound’s bioavailability could be influenced by its reactivity and stability in aqueous environments.

Action Environment

Environmental factors could influence the action, efficacy, and stability of 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride. For instance, the compound’s reactivity and stability in aqueous environments could affect its action. Additionally, factors such as pH, temperature, and the presence of other reactive substances could potentially influence the compound’s efficacy and stability.

Analyse Biochimique

Biochemical Properties

3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the formation of dimethyl carbamates. This compound interacts with enzymes and proteins that have hydroxyl groups, facilitating the transfer of the dimethylcarbamoyl group. The nature of these interactions is primarily covalent, where the sulfonyl chloride group reacts with the hydroxyl groups of the target biomolecules, forming stable carbamate linkages. This reactivity is essential for the synthesis of compounds with pharmacological and pesticidal activities.

Cellular Effects

The effects of 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride on various cell types and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, it can affect cell signaling pathways by altering the activity of kinases and phosphatases through covalent modification. Additionally, 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride can impact gene expression by modifying transcription factors and other DNA-binding proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by modifying transcription factors, thereby influencing the transcriptional machinery of the cell. These molecular interactions are critical for the compound’s role in biochemical synthesis and cellular modulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride can change over time due to its stability and degradation properties. This compound is relatively stable under controlled conditions but can degrade over time, leading to a decrease in its reactivity and efficacy. Long-term studies have shown that 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride can have lasting effects on cellular function, particularly in in vitro settings where it can continuously modify target biomolecules.

Dosage Effects in Animal Models

The effects of 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride vary with different dosages in animal models. At low doses, this compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can induce toxic effects, including damage to mucous membranes and respiratory distress. These threshold effects are critical for determining the safe and effective use of this compound in biochemical and pharmacological applications.

Metabolic Pathways

3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride is involved in several metabolic pathways, particularly those related to the synthesis of dimethyl carbamates. This compound interacts with enzymes such as carbamoyltransferases, which facilitate the transfer of the dimethylcarbamoyl group to target molecules. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues, enhancing its biochemical efficacy. The transport and distribution mechanisms are essential for the compound’s role in modifying cellular functions.

Subcellular Localization

The subcellular localization of 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride is critical for its activity and function. This compound is often directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules. Post-translational modifications and targeting signals play a significant role in directing the compound to these compartments, ensuring its effective participation in biochemical reactions.

Activité Biologique

3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12ClN2O3S

- Molecular Weight : 274.73 g/mol

- CAS Number : 1114594-34-1

The compound features a methoxy group and a dimethylcarbamoyl moiety attached to a sulfonyl chloride, which is crucial for its biological activity.

The biological activity of sulfonamide derivatives often involves their interaction with various biological targets:

- Enzyme Inhibition : These compounds can inhibit enzymes such as carbonic anhydrases and dihydropteroate synthase, leading to antibacterial and anticancer effects.

- Receptor Interaction : They may interact with specific receptors involved in cell signaling pathways, affecting cellular proliferation and apoptosis.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride | E. coli | 18 |

| 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride | S. aureus | 16 |

These results suggest that the presence of the sulfonyl group enhances the compound's ability to penetrate bacterial membranes and inhibit growth.

Anticancer Activity

Sulfonamide derivatives have been studied for their anticancer potential. The compound's structure suggests it may inhibit cancer cell proliferation through several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression.

- Induction of Apoptosis : Studies indicate that these compounds can activate caspases involved in programmed cell death.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride | HCT-116 | 12.5 |

| 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride | MCF7 | 15.0 |

These findings highlight the compound's potential as an anticancer agent through its cytotoxic effects on specific cancer cell lines.

Case Study 1: Antiviral Activity

A study investigated the antiviral effects of sulfonamide derivatives against hepatitis B virus (HBV). The results indicated that certain structural modifications enhance antiviral potency, showcasing the versatility of this class of compounds in targeting viral infections.

Case Study 2: Antitumor Properties

Research focusing on similar sulfonamide derivatives demonstrated their effectiveness in inhibiting tumor growth in animal models, particularly in colon cancer. The studies emphasized the importance of the sulfonamide group in enhancing therapeutic efficacy.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the potential of sulfonyl compounds, including derivatives of 3-(dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride, as antiviral agents. For instance, related compounds have demonstrated activity against viruses such as the Yellow Fever Virus (YFV). These compounds were identified through machine learning models that prioritized their use as inhibitors of viral replication, showcasing their potential in developing therapeutics for viral infections .

Antiparasitic Activity

Research into dithiocarbamate derivatives has shown promising results against Schistosoma mansoni, a significant parasitic infection. Although not directly linked to 3-(dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride, the structural similarities suggest potential for similar applications in antiparasitic drug development .

Case Study 1: Antiviral Screening

In a recent investigation, a series of sulfonamide derivatives were screened for their antiviral properties. Among these, compounds structurally related to 3-(dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride exhibited selective inhibition against YFV. The study utilized in vitro assays to evaluate the efficacy and cytotoxicity profiles of these compounds, leading to recommendations for further in vivo testing .

Case Study 2: Antiparasitic Development

A study examining dithiocarbamate derivatives found that modifications to the core structure could enhance biological activity against schistosomes. While this study primarily focused on dithiocarbamates, it underscores the importance of structural variations in enhancing pharmacological effects, which may be applicable to sulfonyl derivatives like 3-(dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride .

Potential Future Applications

Given its structural characteristics and preliminary biological activities, 3-(dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride could have several future applications:

- Drug Development : Further exploration into its antiviral and antiparasitic properties could lead to new therapeutic agents.

- Chemical Synthesis : As a sulfonyl chloride, it can serve as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

- Bioconjugation : Its reactive sulfonyl group may facilitate bioconjugation processes for targeted drug delivery systems.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Key Observations :

- In contrast, the chloro group in 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride withdraws electrons, increasing the sulfonyl chloride’s electrophilicity .

- Heterocyclic Influence : The oxazole group in 4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride introduces rigidity and hydrogen-bonding capabilities, which may enhance interactions in biological systems .

Méthodes De Préparation

Preparation via Chlorosulfonylation and Subsequent Amide Formation

A well-documented method involves starting from 5-(chlorosulfonyl)-2-methoxybenzoic acid, which undergoes a sequence of reactions to yield 3-(dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride. The key steps are:

- Chlorosulfonylation:

The starting material, 5-(chlorosulfonyl)-2-methoxybenzoic acid, is suspended in dry dichloromethane (DCM) and cooled to 0°C. Oxalyl chloride ((COCl)₂) is added dropwise with a catalytic amount of dry dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 1 hour. This step converts the carboxylic acid to the corresponding acid chloride, while maintaining the sulfonyl chloride functionality intact. - Concentration and Solvent Exchange:

The reaction mixture is concentrated under reduced pressure, then treated twice with dry toluene and evaporated to dryness to remove residual reagents and solvents. - Amidation with Dimethylamine:

The residue is suspended in dry toluene and cooled to 0°C. A solution of dimethylamine (2.0 M in an appropriate solvent) is added dropwise. The reaction proceeds to form the dimethylcarbamoyl group on the benzene ring, yielding 3-(dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride as the product.

This method is efficient and yields a relatively pure intermediate suitable for further synthetic applications, such as in the synthesis of complex sulfonyl derivatives or pharmaceutical intermediates.

General Synthetic Considerations and Reaction Conditions

- Solvent Choice:

Dry dichloromethane (DCM) and toluene are preferred solvents due to their inertness and ability to dissolve both starting materials and intermediates effectively. - Temperature Control:

Cooling to 0°C during reagent addition prevents side reactions and decomposition of sensitive intermediates. Room temperature stirring ensures complete conversion. - Use of Catalytic DMF:

DMF acts as a catalyst to facilitate the formation of acid chlorides from carboxylic acids with oxalyl chloride. - Purification:

After reaction completion, concentration and solvent exchange steps remove impurities. The product can be isolated by suspension and filtration or by chromatographic methods if necessary.

Comparative Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Chlorosulfonylation | 5-(chlorosulfonyl)-2-methoxybenzoic acid, (COCl)₂, DMF, DCM, 0°C to RT | Convert acid to acid chloride | DMF catalytic; control temperature |

| Concentration and Solvent Exchange | Reduced pressure evaporation, toluene washes | Remove residual reagents and solvents | Ensures purity and dryness |

| Amidation | Dimethylamine (2.0 M), toluene, 0°C | Introduce dimethylcarbamoyl group | Dropwise addition to control reaction |

Alternative Synthetic Routes and Related Chemistry

While the above method is the most direct and documented for this specific compound, related sulfonyl chlorides are often prepared by:

- Sulfonation of Aromatic Precursors:

Using chlorosulfonic acid to introduce sulfonyl chloride groups onto aromatic rings, followed by functional group transformations such as amidation. - Amide Coupling via Acyl Chlorides:

Reaction of corresponding amines with acyl chlorides in the presence of bases like triethylamine in solvents such as acetonitrile or DCM at room temperature. - In Situ Reduction and Functional Group Manipulation:

Sulfonyl chlorides can be converted to sulfinamides or other derivatives using triphenylphosphine and amines under controlled conditions. Though this is less relevant to the direct preparation of the target compound, it illustrates the versatility of sulfonyl chloride intermediates.

Research Findings and Optimization Notes

- Reaction yields and purity are highly dependent on temperature control and the order of reagent addition.

- The use of dry solvents and inert atmosphere conditions minimizes hydrolysis of sulfonyl chloride groups.

- The catalytic role of DMF in oxalyl chloride-mediated conversions is critical for efficient acid chloride formation without overreaction.

- Post-reaction solvent exchange with toluene helps remove volatile impurities and residual chlorides, improving product stability.

- Amidation with dimethylamine proceeds smoothly at low temperatures, preventing side reactions such as over-chlorination or hydrolysis.

Q & A

Q. What are the recommended synthetic routes for 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride, and what challenges arise during its preparation?

The synthesis typically involves reacting 4-methoxybenzene-1-sulfonyl chloride with dimethylcarbamoyl chloride or a dimethylcarbamoyl precursor under inert conditions. Solvents such as dichloromethane or chloroform are used to stabilize reactive intermediates. Challenges include controlling exothermic reactions and avoiding hydrolysis of the sulfonyl chloride group. Purification often requires column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substitution patterns and functional groups.

- High-Performance Liquid Chromatography (HPLC) : To assess purity using reverse-phase columns (e.g., C18) with UV detection.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS for molecular weight confirmation.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify sulfonyl chloride () and carbamoyl () stretches .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to the release of corrosive HCl gas.

- Storage : Keep in anhydrous conditions at 2–8°C to prevent hydrolysis.

- Toxicity : The dimethylcarbamoyl group may pose inhalation risks (mucosal irritation) based on structural analogs like dimethylcarbamoyl chloride .

Advanced Research Questions

Q. How does the reactivity of the sulfonyl chloride group influence its applications in medicinal chemistry?

The sulfonyl chloride moiety undergoes nucleophilic substitution with amines, alcohols, or thiols, enabling covalent modifications of biomolecules (e.g., protein labeling). Its electrophilic nature also facilitates the synthesis of sulfonamides, which are prevalent in protease inhibitors. However, competing hydrolysis in aqueous environments requires kinetic control (e.g., low temperatures, anhydrous solvents) .

Q. What conflicting data exist regarding the genotoxic potential of compounds containing dimethylcarbamoyl groups?

- In vitro : Dimethylcarbamoyl chloride analogs show DNA strand breaks and chromosomal aberrations in CHO cells but not in rat hepatocytes.

- In vivo : Nasal tumors were observed in rats and hamsters, but conflicting results exist for sister chromatid exchange induction.

- Mechanism : The carbamoyl group may alkylate DNA, but hydrolytic instability complicates risk assessment. Researchers must validate findings using in vitro models with metabolic activation .

Q. What strategies mitigate instability during long-term storage or biological assays?

- Lyophilization : Stabilize the compound as a lyophilized powder under argon.

- Derivatization : Convert sulfonyl chloride to sulfonamide or sulfonate esters for improved aqueous stability.

- Buffering : Use non-nucleophilic buffers (e.g., Tris-HCl) at pH 7–8 to slow hydrolysis .

Q. How do structural modifications (e.g., substituent position) alter biological activity?

- Methoxy group : The 4-methoxy substituent enhances lipophilicity, affecting membrane permeability.

- Dimethylcarbamoyl group : Electron-withdrawing properties increase electrophilicity of the sulfonyl chloride. Comparative studies with analogs (e.g., cyclopropylcarbamoyl derivatives) reveal specificity in enzyme inhibition .

Q. What computational tools are recommended for predicting reactivity or toxicity?

- Density Functional Theory (DFT) : To model reaction pathways (e.g., hydrolysis kinetics).

- QSAR Models : Predict toxicity using descriptors like electrophilicity index () and logP.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteases) .

Data Contradiction Analysis

Q. Why do discrepancies arise in reported cytotoxicity values for sulfonyl chloride derivatives?

- Experimental Conditions : Variability in solvent systems (e.g., DMSO vs. aqueous buffers) affects compound stability.

- Cell Line Sensitivity : Differences in metabolic pathways (e.g., CYP450 expression) influence IC values.

- Impurity Artifacts : Residual solvents (e.g., chloroform) or byproducts may confound results. Rigorous HPLC-MS validation is essential .

Methodological Tables

Table 1: Comparison of Sulfonyl Chloride Derivatives

| Compound | Reactivity (k) | LogP | Key Applications |

|---|---|---|---|

| 3-(Dimethylcarbamoyl)-4-methoxy | 0.12 h (pH 7.4) | 2.8 | Protease inhibitor synthesis |

| 4-Methoxybiphenyl-4-sulfonyl chloride | 0.08 h (pH 7.4) | 3.5 | Cross-coupling reactions |

| Benzene-1-sulfonyl chloride | 0.25 h (pH 7.4) | 1.2 | General sulfonylation |

Table 2: Toxicity Data for Structural Analogs

| Compound | LD (rat, oral) | Genotoxicity (Ames Test) | Carcinogenicity (IARC Class) |

|---|---|---|---|

| Dimethylcarbamoyl chloride | 250 mg/kg | Positive (w/ S9) | Group 2B (Possible) |

| 4-Methoxybenzyl chloride | 980 mg/kg | Negative | Not classified |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.